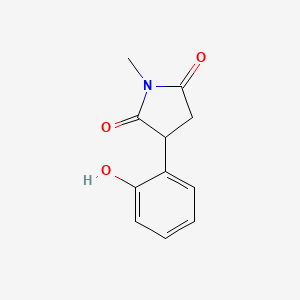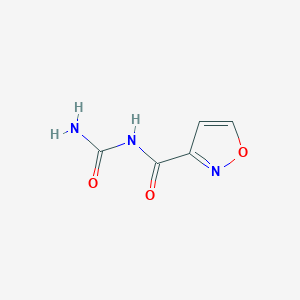
N-Carbamoylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the class of isoxazoles It is characterized by the presence of a carbamoyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoylisoxazole-3-carboxamide typically involves the amidation of isoxazole-3-carboxylic acid with an appropriate amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: N-Carbamoylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Isoxazole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
N-Carbamoylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties
作用機序
The mechanism of action of N-Carbamoylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .
類似化合物との比較
Isoxazole-3-carboxamide: Similar structure but lacks the carbamoyl group.
Indole-3-carboxamide: Contains an indole ring instead of an isoxazole ring.
Triazole derivatives: Similar heterocyclic structure with different nitrogen arrangements
Uniqueness: N-Carbamoylisoxazole-3-carboxamide is unique due to its specific combination of the isoxazole ring and the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H5N3O3 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC名 |
N-carbamoyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C5H5N3O3/c6-5(10)7-4(9)3-1-2-11-8-3/h1-2H,(H3,6,7,9,10) |
InChIキー |
WMSIPHVSXQMGFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


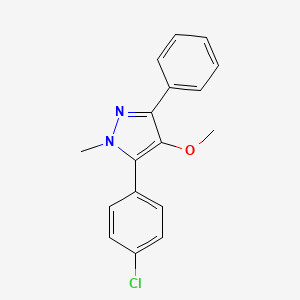
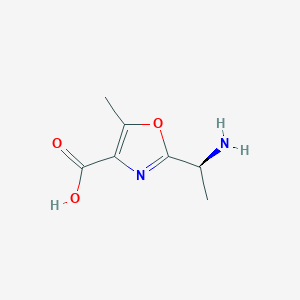
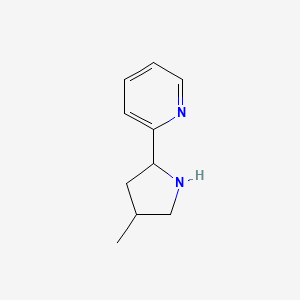
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)
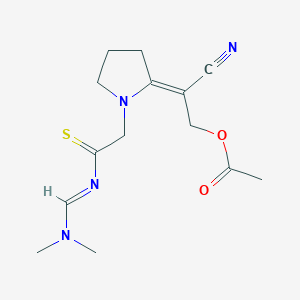

![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
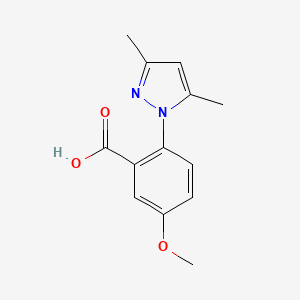
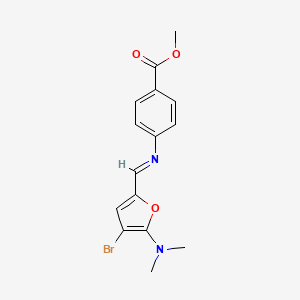
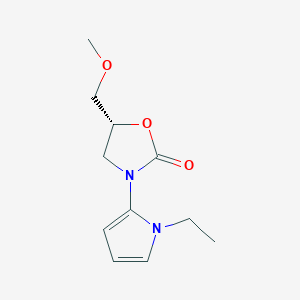
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
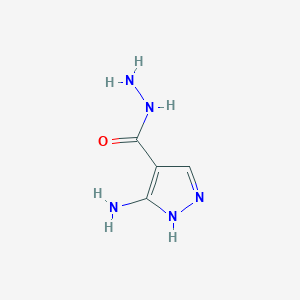
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
